molecular formula C13H17N5O3S B12239937 3-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

3-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine

Cat. No.: B12239937
M. Wt: 323.37 g/mol
InChI Key: PBXZMBTYWIOQAZ-UHFFFAOYSA-N
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Description

3-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a pyrrolidine ring, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors. The imidazole ring is then introduced through a series of reactions involving the functionalization of preformed pyrrolidine rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

3-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole and pyrrolidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(1H-imidazole-4-sulfonyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17N5O3S

Molecular Weight

323.37 g/mol

IUPAC Name

3-[[1-(1H-imidazol-5-ylsulfonyl)pyrrolidin-3-yl]methoxy]-6-methylpyridazine

InChI

InChI=1S/C13H17N5O3S/c1-10-2-3-12(17-16-10)21-8-11-4-5-18(7-11)22(19,20)13-6-14-9-15-13/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,14,15)

InChI Key

PBXZMBTYWIOQAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)C3=CN=CN3

Origin of Product

United States

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